molecular formula C16H24N2O4 B13782914 ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate CAS No. 6629-02-3

ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate

Cat. No.: B13782914
CAS No.: 6629-02-3
M. Wt: 308.37 g/mol
InChI Key: KKKHTSGQCNCGHX-UHFFFAOYSA-N
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Description

Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate is a synthetic carbamate ester of interest in chemical and pharmaceutical research. Carbamate esters are a significant class of organic compounds known for their utility as intermediates in organic synthesis. A key application is their use as protecting groups for primary amines during multi-step synthetic routes, helping to ensure reaction specificity . Researchers also explore the biological activities of carbamate derivatives. While the specific profile of this compound is under investigation, related N-phenylcarbamates have been studied for their use as plant growth regulators, highlighting the potential of this class in agrochemical research . The structure of this particular molecule, which incorporates both phenyl and branched alkyl chains, may contribute to unique steric and electronic properties, making it a valuable candidate for materials science studies, such as the development of novel polymers or resins . As a small molecule, it falls into the category of carbamate esters, compounds characterized by a carbonyl group linked to both an amine and an alkoxy group . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

CAS No.

6629-02-3

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate

InChI

InChI=1S/C16H24N2O4/c1-5-21-14(19)17-12-16(3,4)18(15(20)22-6-2)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3,(H,17,19)

InChI Key

KKKHTSGQCNCGHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(C)(C)N(C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate typically involves the formation of carbamate groups through reaction of amines with chloroformate esters, followed by palladium-catalyzed cyclization and coupling steps to introduce the ethoxycarbonylamino substituent on the propan-2-yl moiety.

Carbamate Formation from o-Iodoanilines

A key step in synthesizing carbamate derivatives related to the target compound is the reaction of 2-iodoaniline derivatives with ethyl chloroformate under basic conditions (e.g., potassium carbonate) in tetrahydrofuran (THF). The reaction is usually conducted at 0 °C initially, then stirred at room temperature or elevated temperatures (up to 80 °C) for 12–22 hours. The mixture is then worked up by aqueous extraction and purified by flash-column chromatography to yield ethyl carbamate derivatives in good yields (up to 88%) as white solids.

Table 1. Representative Carbamate Formation Conditions

Reactants Base Solvent Temperature Time Yield (%) Product Description
2-Iodoaniline + Ethyl chloroformate K2CO3 (0.36 g) THF 0 °C to 80 °C 12–22 h 88 Ethyl (4-bromo-2-iodophenyl)carbamate (white solid)

This method establishes the phenylcarbamate moiety essential for the target compound.

Palladium-Catalyzed Aminocyclization–Coupling Cascades

The ethoxycarbonylamino substituent on the 2-methylpropan-2-yl group is introduced via palladium-catalyzed aminocyclization-Heck-type coupling cascades starting from o-alkynylaniline derivatives and methyl α-aminoacrylate esters. This cascade involves:

  • Intramolecular aminopalladation (cyclization)
  • HCl/alkene exchange
  • Carbopalladation (insertion)
  • β-Hydride elimination (BHE)

This catalytic cycle efficiently forms the ethoxycarbonylamino functionalized intermediates, which can be further elaborated to the target carbamate.

Table 2. Energy Barriers and Reaction Steps in Palladium-Catalyzed Aminocyclization

Step Description Activation Energy (ΔG‡, kcal/mol) Reaction Energy (ΔG°, kcal/mol)
Aminopalladation Cyclization via aminopalladation 17.8–21.8 (typical) Endergonic for carbamates (~9–12 kcal/mol uphill)
HCl/Alkene Exchange Exchange of HCl for alkene ligand Variable (exergonic for carbamates) Exergonic (e.g., −6.3 kcal/mol) for carbamates
Carbopalladation C–C bond formation Moderate barrier Exergonic
β-Hydride Elimination Elimination to regenerate catalyst Moderate barrier Exergonic

The presence of the carbamate group (R1 = CO2Me) influences the reaction energetics, rendering the cyclization step less favorable compared to N-unsubstituted anilines, but facilitating the HCl/alkene exchange step, which is crucial for coupling efficiency.

Use of Polymer-Bound Triphenylphosphine (PPh3)

To improve purification and reaction efficiency, polymer-bound triphenylphosphine is employed as a ligand in the palladium catalyst system. This allows easy removal of catalyst residues by filtration, avoiding chromatographic difficulties.

Reaction Conditions Summary

  • Catalyst: PdCl2(PPh3)2 or similar palladium complexes
  • Ligand: Triphenylphosphine (PPh3) or polymer-bound PPh3
  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Temperature: Room temperature to 80 °C
  • Time: 12–22 hours for carbamate formation; variable for cyclization-coupling steps
  • Workup: Aqueous extraction, drying, evaporation, and flash chromatography

Exhaustive Research Findings and Data

Computational Studies

Density Functional Theory (DFT) calculations provide insights into the reaction mechanism and energy profiles, confirming the stepwise nature of the palladium-catalyzed cycle and the influence of substituents on activation energies and reaction thermodynamics. The studies highlight:

  • Higher activation barriers for carbamate substrates in cyclization compared to free anilines.
  • More favorable HCl/alkene exchange for carbamate substrates, aiding coupling efficiency.
  • The role of ligand environment (PPh3 vs. solvent coordination) in modulating reaction energetics.

Reaction Optimization

Experimental modifications, such as including a carbamate-cleaving step with tert-butylamine, improve overall yields and product purity by converting partially cleaved intermediates back to desired carbamate products.

Comparative Data Table

Parameter N-Unsubstituted Aniline Carbamate Substrate (R1=CO2Me)
Cyclization Activation Energy ~13.9–18.7 kcal/mol ~17.8–21.8 kcal/mol
Cyclization Reaction Energy Exergonic (−8.2 to −33.6 kcal/mol) Endergonic (+9.2 to +12.5 kcal/mol)
HCl/Alkene Exchange Energy Endergonic (~+6 kcal/mol) Exergonic (~−6.3 kcal/mol)
Overall Reaction Efficiency Moderate to high High with optimized conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate or phenyl groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate or phenyl derivatives .

Scientific Research Applications

Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The phenyl group may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Structural and Functional Differences

Below is a comparative analysis of the target compound and related carbamates from the evidence:

Compound Name (CAS No.) Molecular Formula Functional Groups Key Substituents Reported Uses/Properties
Target Compound C₁₄H₂₁N₂O₅* Dual carbamate, tert-butyl Ethoxycarbonylamino, phenyl Hypothesized: Research chemical
Ethyl N-phenylcarbamate (Euphorin) C₉H₁₁NO₂ Single carbamate Phenyl, ethyl Industrial/research applications
Carbetamide (16118-49-3) C₁₂H₁₆N₂O₃ Carbamate + amide Ethylcarbamoyl, phenylcarbamate Herbicide (inhibits cell division)
Ethiofencarb (29973-13-5) C₁₁H₁₅NO₂S N-methylcarbamate + thioether Methyl, ethylthio Insecticide (acetylcholinesterase inhibitor)
Alanycarb (83130-01-2) C₁₅H₂₂N₂O₃S Carbamate + thioether + isopropyl Isopropyl, methylthio Insecticide (oxime carbamate class)

*Molecular formula estimated based on structural analysis.

Key Findings from Comparative Analysis

  • Bioactivity : Ethiofencarb and Alanycarb exhibit insecticidal activity due to their thioether and methyl groups, which enhance reactivity with acetylcholinesterase . The target compound lacks sulfur, suggesting a different mechanism of action.
  • Synthetic Complexity : Carbetamide’s synthesis involves α-hydroxypropanamide and phenyl isocyanate , whereas the target compound’s synthesis would require sequential carbamoylation steps, increasing synthetic difficulty.

Biological Activity

Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. Characterized by its unique molecular structure, this compound includes an ethyl carbamate moiety and an ethoxycarbonylamino group, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C16H24N2O4
  • Molecular Weight : Approximately 308.378 g/mol

The structural features of this compound enhance its stability and biological activity. The phenyl group attached to the nitrogen atom is particularly significant in modulating its interactions with biological targets.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Compounds with similar structures have been investigated for their efficacy in reducing inflammation and pain, indicating a potential therapeutic role for this compound.

Research indicates that this compound may interact with enzymes involved in inflammatory pathways. It is hypothesized that it could act as a modulator in these processes, though detailed pharmacological studies are necessary to confirm these effects and elucidate the underlying mechanisms.

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
Ethyl N-phenylcarbamateC11H15N2O2Analgesic propertiesSimpler structure without ethoxycarbonyl group
Ethyl [1-(dimethylamino)propan-2-yl]phenylcarbamateC14H20N2O3Potential herbicideContains dimethylamino group
Ethyl [1-(hydroxyethyl)aminopropan-2-yl]carbamateC13H19N3O4Antimicrobial propertiesHydroxyethyl substitution

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these structurally similar compounds.

Study on Anti-inflammatory Effects

A study conducted by researchers aimed to evaluate the anti-inflammatory effects of carbamate derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting a promising avenue for further research into its therapeutic applications.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems. Initial findings suggest moderate absorption rates and a favorable distribution profile, which could enhance its efficacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate, and how can reaction efficiency be validated?

  • Synthesis : The compound can be synthesized via carbamate-forming reactions using ethyl chloroformate or similar reagents. A typical approach involves coupling ethyl N-phenylcarbamate with a substituted propan-2-ylamine derivative under basic conditions (e.g., potassium carbonate in anhydrous ether) .
  • Validation : Reaction efficiency is assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor intermediate and product formation. Yield optimization may require adjusting stoichiometry, temperature, or solvent polarity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C NMR : Essential for verifying hydrogen and carbon environments. For example, the ethoxycarbonylamino group shows distinct chemical shifts near δ 1.2–1.4 ppm (CH3) and δ 4.1–4.3 ppm (CH2) in 1H NMR, while carbonyl carbons appear at ~155–160 ppm in 13C NMR .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with an error margin <5 ppm .
  • IR Spectroscopy : Carbamate C=O stretches typically appear at ~1700–1750 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility data in common solvents (e.g., ethanol, acetonitrile) should be empirically determined for reaction planning .
  • Stability : Hydrolytically sensitive due to the carbamate group. Store under anhydrous conditions at –20°C. Stability in solution varies with pH; avoid prolonged exposure to acidic/basic environments .

Advanced Research Questions

Q. How can computational methods improve the design and optimization of its synthesis?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computational modeling with experimental validation to identify optimal reaction conditions .
  • Solvent Optimization : Machine learning algorithms (e.g., COSMO-RS) predict solvent effects on reaction kinetics and selectivity .

Q. What challenges arise in resolving stereochemical ambiguities in derivatives of this compound?

  • Chirality : The 2-methylpropan-2-yl group introduces a stereogenic center. Use chiral chromatography (e.g., HPLC with Chiralpak® columns) or NMR derivatization (e.g., Mosher’s acid) to assign configurations .
  • Dynamic NMR : Detect conformational exchange in flexible substituents (e.g., ethoxy groups) by variable-temperature NMR studies .

Q. How does this compound interact with biological targets, and what assays are suitable for studying its bioactivity?

  • Enzyme Inhibition : Surface plasmon resonance (SPR) or fluorescence polarization assays measure binding affinity to targets like proteases or kinases. For example, phenyl carbamate derivatives often exhibit allosteric modulation of enzymes .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) or antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves and IC50 values provide mechanistic insights .

Methodological Considerations

  • Contradiction Management : Conflicting NMR data (e.g., unexpected splitting) may indicate impurities or tautomerism. Cross-validate with LC-MS and repeat syntheses .
  • Scale-Up Challenges : Carbamate hydrolysis during large-scale reactions requires inert atmospheres and moisture-free solvents .

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